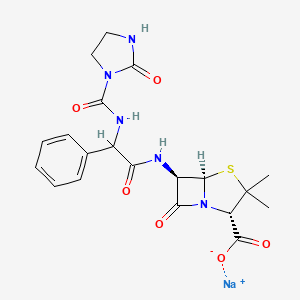

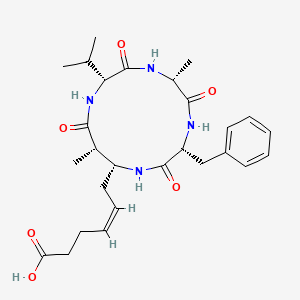

azumamide E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’azumamide E est un tétrapeptide cyclique naturel isolé de l’éponge marine Mycale izuensis. Il appartient à la famille des inhibiteurs de la désacétylase des histones, qui sont des composés qui inhibent l’activité des désacétylases des histones, des enzymes impliquées dans la régulation de l’expression des gènes par le biais de la modification des histones. L’this compound est connu pour son activité inhibitrice puissante contre les désacétylases des histones, ce qui en fait un composé précieux dans le domaine de l’épigénétique et de la recherche sur le cancer .

Applications De Recherche Scientifique

Azumamide E has several scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of cyclic peptides.

Biology: Investigated for its role in modulating gene expression through histone deacetylase inhibition.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit histone deacetylases and induce cell cycle arrest and apoptosis in cancer cells.

Industry: Potential applications in the development of epigenetic drugs and other therapeutic agents.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’azumamide E implique plusieurs étapes clés, notamment la formation d’acides β-aminés et la macrocyclisation. L’une des voies de synthèse commence par la préparation d’un tétrapeptide linéaire contenant l’ester éthylique d’Amnda, qui est ensuite transformé en ester éthylique d’this compound par macrocyclisation catalysée par le FDPP. Le produit final, l’this compound, est obtenu par hydrolyse de l’ester éthylique résultant .

Méthodes de production industrielle

la voie de synthèse impliquant la préparation d’acides β-aminés et la macrocyclisation peut être mise à l’échelle pour une production plus importante si nécessaire .

Analyse Des Réactions Chimiques

Types de réactions

L’azumamide E subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans l’this compound.

Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents substituants dans la molécule d’this compound.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont couramment utilisés.

Substitution : Différents nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés avec des groupes fonctionnels modifiés, tandis que la réduction peut donner lieu à des formes réduites de l’this compound .

Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des peptides cycliques.

Biologie : Étudié pour son rôle dans la modulation de l’expression des gènes par l’inhibition de la désacétylase des histones.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à inhiber la désacétylase des histones et à induire l’arrêt du cycle cellulaire et l’apoptose dans les cellules cancéreuses.

Industrie : Applications potentielles dans le développement de médicaments épigénétiques et d’autres agents thérapeutiques.

Mécanisme D'action

L’azumamide E exerce ses effets en inhibant l’activité des désacétylases des histones. Les désacétylases des histones sont des enzymes qui éliminent les groupes acétyle des protéines histones, ce qui entraîne la condensation de la chromatine et la répression de la transcription des gènes. En inhibant ces enzymes, l’this compound favorise l’acétylation des histones, ce qui se traduit par une structure de la chromatine plus détendue et une augmentation de l’expression des gènes. Ce mécanisme est particulièrement pertinent dans les cellules cancéreuses, où l’inhibition des désacétylases des histones peut conduire à la réactivation des gènes suppresseurs de tumeur et à l’induction de l’apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires

Azumamide A : Un autre membre de la famille des azumamides avec une activité inhibitrice similaire sur la désacétylase des histones.

Azumamide B : Similaire à l’azumamide E, mais avec des résidus d’acides aminés différents.

Azumamide C : Contient un résidu de tyrosine au lieu d’un résidu de phénylalanine, ce qui le rend plus puissant que l’this compound.

Azumamide D : Un autre analogue avec des variations dans sa composition en acides aminés.

Unicité de l’this compound

L’this compound est unique en raison de sa composition spécifique en acides aminés et de son activité inhibitrice puissante contre les désacétylases des histones 1, 2, 3, 10 et 11. Comparé aux autres azumamides, l’this compound possède un résidu de phénylalanine, qui contribue à son activité biologique distincte .

Propriétés

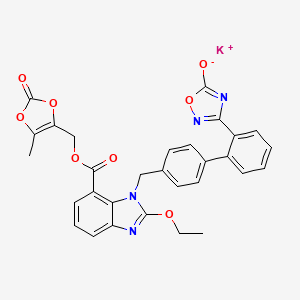

Formule moléculaire |

C27H38N4O6 |

|---|---|

Poids moléculaire |

514.6 g/mol |

Nom IUPAC |

(Z)-6-[(2R,5R,8R,11R,12S)-8-benzyl-5,12-dimethyl-3,6,9,13-tetraoxo-2-propan-2-yl-1,4,7,10-tetrazacyclotridec-11-yl]hex-4-enoic acid |

InChI |

InChI=1S/C27H38N4O6/c1-16(2)23-27(37)28-18(4)25(35)30-21(15-19-11-7-5-8-12-19)26(36)29-20(17(3)24(34)31-23)13-9-6-10-14-22(32)33/h5-9,11-12,16-18,20-21,23H,10,13-15H2,1-4H3,(H,28,37)(H,29,36)(H,30,35)(H,31,34)(H,32,33)/b9-6-/t17-,18+,20+,21+,23+/m0/s1 |

Clé InChI |

DMXROUYLQHFRCS-GIORXHJXSA-N |

SMILES isomérique |

C[C@H]1[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)C)CC2=CC=CC=C2)C/C=C\CCC(=O)O |

SMILES |

CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=CC=C2)CC=CCCC(=O)O |

SMILES canonique |

CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=CC=C2)CC=CCCC(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(Z)-6-((2R,5R,8R,11R,12S)-8-benzyl-2-isopropyl-5,12-dimethyl-3,6,9,13-tetraoxo-1,4,7,10-tetraazacyclotridecan-11-yl)hex-4-enoic acid azumamide E |

Origine du produit |

United States |

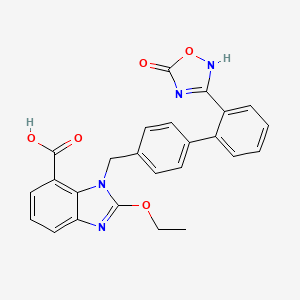

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

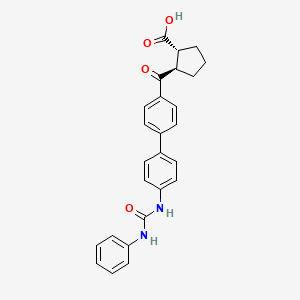

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.